

HPLC-UV method for quantification of coumaroylquinic acids

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Compound of Interest

Compound Name: *trans-5-O-(4-coumaroyl)-D-quinic acid*

Cat. No.: B167839

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An HPLC-UV method provides a reliable and accessible approach for the quantification of coumaroylquinic acids in various samples, including plant extracts and pharmaceutical preparations. This application note details the protocols for sample preparation, chromatographic separation, and method validation, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.

Principle

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust analytical technique used to separate, identify, and quantify components in a mixture. This method utilizes a reversed-phase (RP) C18 column, where the stationary phase is nonpolar, and the mobile phase is polar. Coumaroylquinic acids and related phenolic compounds are separated based on their differential partitioning between the two phases. A gradient or isocratic elution with a mobile phase typically consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective resolution of target analytes. The separated compounds are then detected by a UV detector at a wavelength corresponding to their maximum absorbance, typically around 310-325 nm for coumaroyl derivatives.^{[1][2]} Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Apparatus and Reagents

2.1 Apparatus

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- Analytical balance (four-decimal place).
- Ultrasonic bath.
- Vortex mixer.
- pH meter.
- Syringe filters (0.45 μm , PTFE or nylon).
- Volumetric flasks and pipettes.
- HPLC vials.

2.2 Reagents and Standards

- Reference standards of p-coumaroylquinic acid isomers (e.g., 3-p-coumaroylquinic acid, 4-p-coumaroylquinic acid, 5-p-coumaroylquinic acid).
- HPLC-grade acetonitrile and/or methanol.
- HPLC-grade water (e.g., Milli-Q).
- Formic acid or glacial acetic acid, analytical grade.
- Ammonium formate, analytical grade.
- Sample matrix (e.g., dried plant material).

Experimental Protocols

3.1 Preparation of Standard Solutions

- Primary Stock Solution (e.g., 1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of each coumaroylquinic acid reference standard and dissolve in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C in the dark.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or methanol to achieve a concentration range suitable for linearity testing (e.g., 1–100 µg/mL).[\[2\]](#)[\[3\]](#)

3.2 Sample Preparation (from Plant Material)

- Homogenization: Pulverize the dried plant material to a fine powder (e.g., pass through a 180 mesh sieve).[\[4\]](#)
- Extraction: Accurately weigh about 1 g of the powdered sample into a centrifuge tube. Add 40 mL of 75% methanol.[\[4\]](#)
- Sonication: Sonicate the mixture for 60 minutes at room temperature to ensure complete extraction of the phenolic compounds.[\[4\]](#)
- Filtration: After extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[\[4\]](#)

3.3 Chromatographic Conditions Two common approaches, gradient and isocratic elution, are presented below. The gradient method is often preferred for complex samples containing multiple isomers and related compounds, while the isocratic method is suitable for simpler mixtures or for quantifying a specific, well-resolved isomer.

| Parameter | Method A: Gradient Elution | Method B: Isocratic Elution |
|----------------------|---|--|
| Column | RP-C18 (e.g., 250 mm x 4.6 mm, 5 μ m) | RP-C18 (e.g., 250 mm x 4.6 mm, 5 μ m)[2] |
| Mobile Phase A | Water with 0.3% Formic Acid[4] | Water : Methanol : Glacial Acetic Acid (65:34:1, v/v/v)[2] |
| Mobile Phase B | Acetonitrile[4] | N/A |
| Flow Rate | 1.0 mL/min[2][4] | 1.0 mL/min[2] |
| Elution Profile | 0-30 min: 17% B; 30-50 min: 17-55% B[4] | 100% Mobile Phase A |
| Injection Volume | 10 μ L[4] | 10-20 μ L |
| Column Temperature | 25-30°C | 25-30°C |
| Detection Wavelength | 310 nm or 325 nm[1][2] | 310 nm[2] |

3.4 Method Validation Protocol The developed analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2] The validation process assesses linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

- **Linearity and Range:** Analyze the prepared working standard solutions (at least five concentrations) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Linearity is assessed by the coefficient of determination (R^2), which should ideally be ≥ 0.999 . [2]
- **Accuracy:** Determine accuracy via a recovery study. Spike a known amount of the sample with standard solutions at three different concentration levels (e.g., low, medium, high). Analyze the spiked samples in triplicate and calculate the percentage recovery. [3]
- **Precision:**
 - **Intra-day Precision (Repeatability):** Analyze a standard solution (at three concentration levels) six times on the same day.

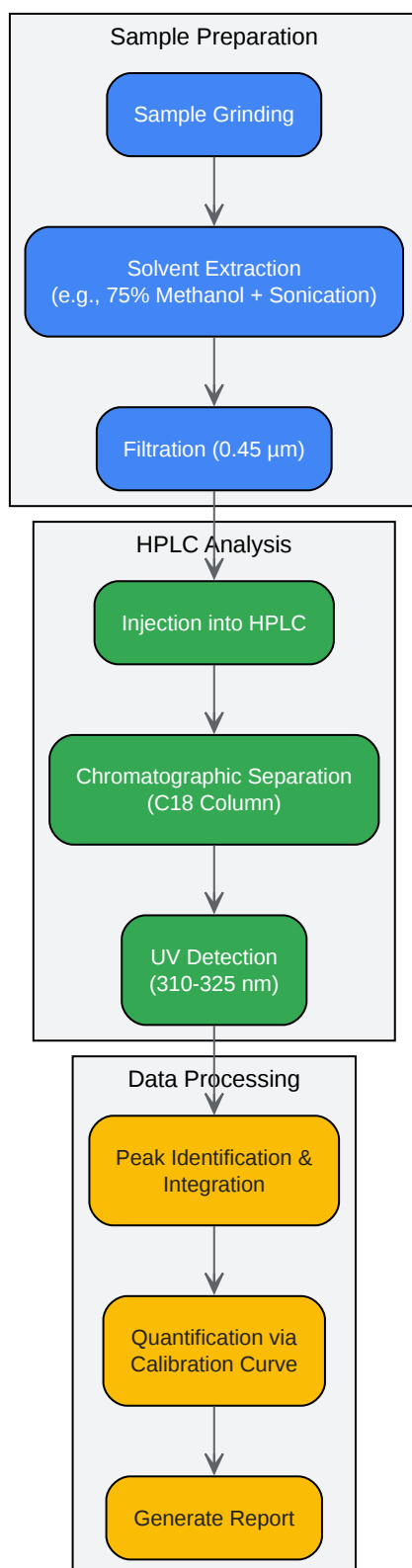
- Inter-day Precision (Intermediate Precision): Repeat the analysis on three different days.
- Calculate the relative standard deviation (%RSD) for the results. The %RSD should typically be less than 2%.[\[1\]](#)
- Selectivity: Assess the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the good separation of adjacent peaks with sufficient resolution.[\[3\]](#)
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (S/N), where LOD is typically $S/N = 3$ and LOQ is $S/N = 10$.[\[7\]](#)

Data Presentation

The performance of the validated HPLC method is summarized in the table below.

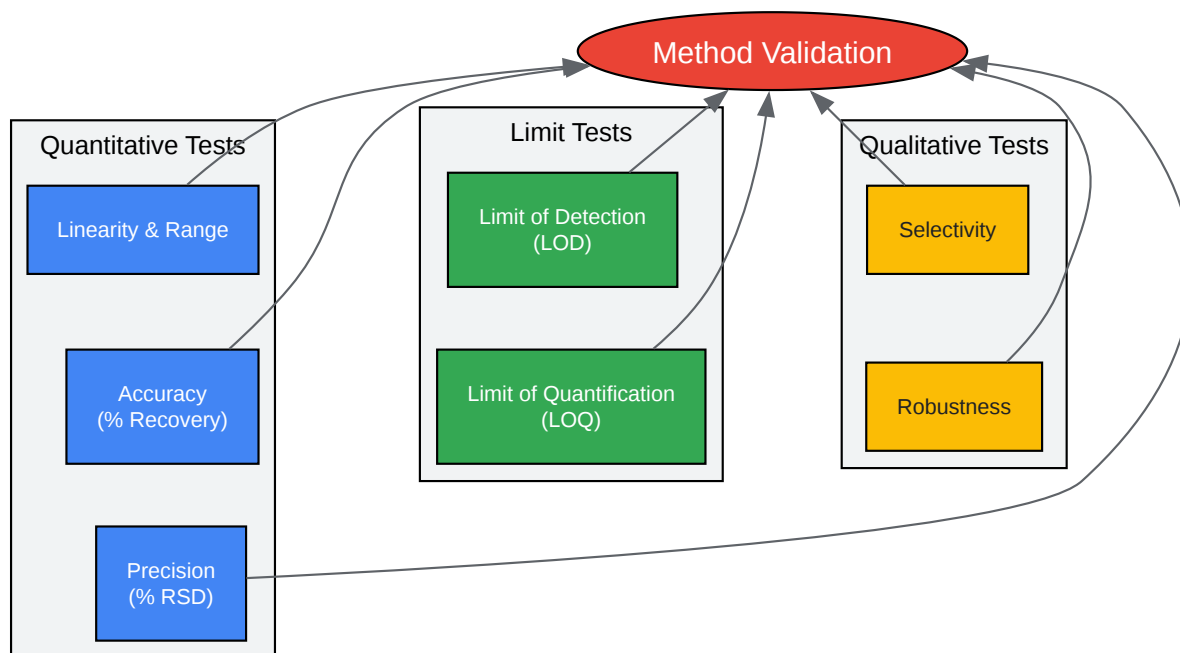
| Validation Parameter | Specification | Example Result |
|-----------------------|---|--|
| Linearity (R^2) | ≥ 0.999 | 0.9995 |
| Range | e.g., 1-100 $\mu\text{g/mL}$ | 1-100 $\mu\text{g/mL}$ |
| Accuracy (% Recovery) | 95-105% | 97.1 - 102.2% [3] |
| Precision (% RSD) | $\leq 2.0\%$ | Intra-day: 0.85%; Inter-day: 1.38% [1] |
| LOD | Report value (e.g., $\mu\text{g/mL}$) | 0.05 $\mu\text{g/mL}$ |
| LOQ | Report value (e.g., $\mu\text{g/mL}$) | 0.15 $\mu\text{g/mL}$ |
| Selectivity | No interference at analyte retention time | Peak purity > 99.5% |

Visualizations



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Caption: Experimental workflow from sample preparation to final data reporting.



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Caption: Key parameters evaluated during HPLC method validation.

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